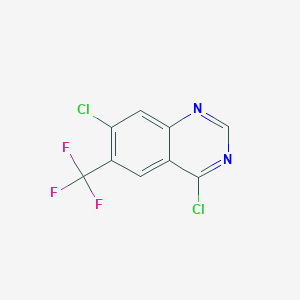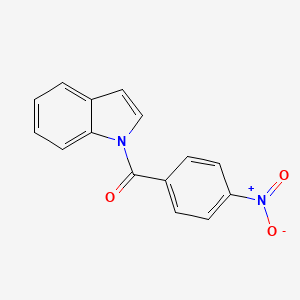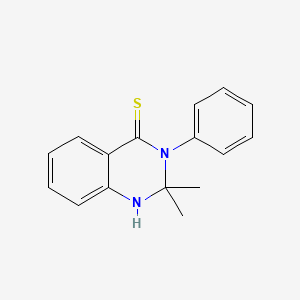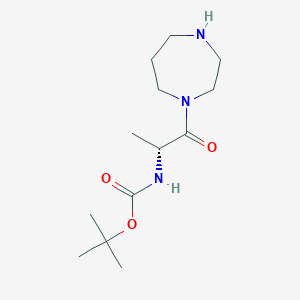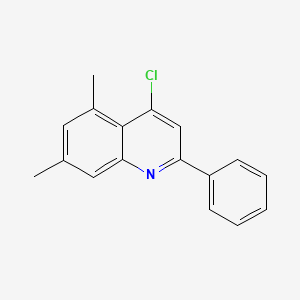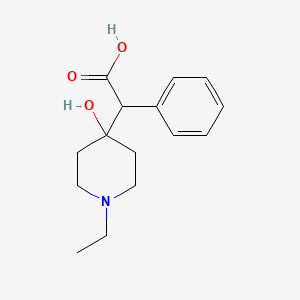
(2R,3R,4S,5S)-5-(6-Amino-7H-purin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(2R,3R,4S,5S)-5-(6-Amino-7H-purin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol” is a complex organic molecule that features a purine base attached to a fluorinated tetrahydrofuran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps might include:
Formation of the purine base: This can be achieved through a series of reactions involving amination and cyclization.
Fluorination: Introduction of the fluorine atom can be done using reagents like diethylaminosulfur trifluoride (DAST) under controlled conditions.
Attachment of the tetrahydrofuran ring: This step might involve ring-closing reactions and hydroxymethylation.
Industrial Production Methods
Industrial production would require optimization of these steps to ensure high yield and purity. This might involve the use of catalysts, specific solvents, and temperature control to facilitate the reactions.
化学反応の分析
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The amino group can undergo reduction to form an amine.
Substitution: The fluorine atom can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Nucleophiles like amines or thiols.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated analogs of nucleosides.
Biology
In biological research, it can be used to study the effects of fluorinated nucleosides on DNA and RNA synthesis.
Medicine
Industry
Used in the development of new materials with specific properties, such as increased stability or reactivity.
作用機序
The compound exerts its effects by interacting with specific molecular targets, such as enzymes involved in nucleic acid synthesis. The fluorine atom can enhance binding affinity and selectivity, leading to more potent biological activity.
類似化合物との比較
Similar Compounds
(2R,3R,4S,5S)-5-(6-Amino-7H-purin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol: Lacks the fluorine atom.
(2R,3R,4S,5S)-5-(6-Amino-7H-purin-7-yl)-4-chloro-2-(hydroxymethyl)tetrahydrofuran-3-ol: Contains a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in the compound enhances its stability and reactivity compared to its non-fluorinated analogs. This makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C10H12FN5O3 |
|---|---|
分子量 |
269.23 g/mol |
IUPAC名 |
(2R,3R,4S,5S)-5-(6-aminopurin-7-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H12FN5O3/c11-5-7(18)4(1-17)19-10(5)16-3-15-9-6(16)8(12)13-2-14-9/h2-5,7,10,17-18H,1H2,(H2,12,13,14)/t4-,5+,7-,10+/m1/s1 |
InChIキー |
TXHKEWTWWAQNIV-ASTPYSOASA-N |
異性体SMILES |
C1=NC(=C2C(=N1)N=CN2[C@@H]3[C@H]([C@@H]([C@H](O3)CO)O)F)N |
正規SMILES |
C1=NC(=C2C(=N1)N=CN2C3C(C(C(O3)CO)O)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


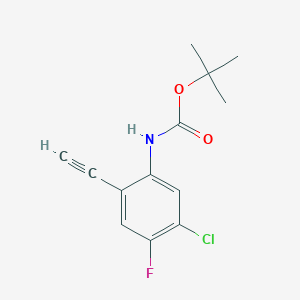
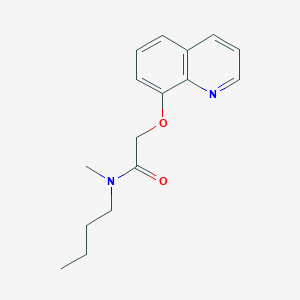
![4-{[(Pyridin-2-yl)methyl]amino}quinazoline-6-carbaldehyde](/img/structure/B11851168.png)

